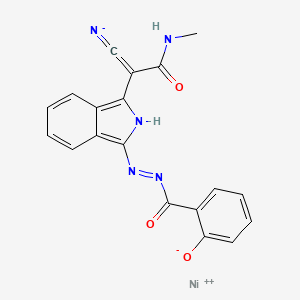
Nickel, ((2-(hydroxy-kappaO)benzoic acid-kappaO) (3-(1-cyano-2-(methylamino)-2-(oxo-kappaO)ethylidene)-2,3-dihydro-1H-isoindol-1-ylidene-kappaN)hydrazidato(2-))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) is a complex organometallic compound It features a nickel(2+) ion coordinated to a phenolate ligand and a cyano-substituted isoindoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) typically involves the following steps:
Ligand Synthesis: The phenolate ligand and the cyano-substituted isoindoline derivative are synthesized separately through multi-step organic reactions.
Complex Formation: The ligands are then reacted with a nickel(2+) salt, such as nickel(II) chloride or nickel(II) acetate, under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the oxidation state of the nickel ion.
Reduction: Reduction reactions may also occur, particularly affecting the cyano and oxo groups.
Substitution: Ligand substitution reactions can take place, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various ligands such as phosphines, amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce different isoindoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in organic reactions, such as hydrogenation or polymerization.
Materials Science: Potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine
Drug Development: Investigated for potential therapeutic applications due to its unique structure and reactivity.
Biochemical Studies: Used in studies to understand metal-ligand interactions and their biological implications.
Industry
Electronics: Possible applications in the fabrication of electronic components.
Coatings: Utilized in the development of specialized coatings with enhanced properties.
Mechanism of Action
The mechanism by which 2-[[[3-[1-cyano-2-(methylamino)-2-oxoethylidene]isoindol-2-id-1-ylidene]amino]carbamoyl]phenolate;nickel(2+) exerts its effects involves:
Coordination Chemistry: The nickel ion coordinates with the ligands, forming a stable complex.
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: Potential involvement in redox reactions, ligand exchange processes, and catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) Phenolate Complexes: Similar coordination compounds with different substituents on the phenolate ligand.
Isoindoline Derivatives: Compounds featuring the isoindoline moiety with various functional groups.
Uniqueness
Structural Features: The combination of a cyano-substituted isoindoline and a phenolate ligand coordinated to nickel(2+) is unique.
Properties
CAS No. |
85958-80-1 |
|---|---|
Molecular Formula |
C19H13N5NiO3 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
2-[[3-[1-azanidylidene-3-(methylamino)-3-oxoprop-1-en-2-yl]-2H-isoindol-1-yl]iminocarbamoyl]phenolate;nickel(2+) |
InChI |
InChI=1S/C19H14N5O3.Ni/c1-21-18(26)14(10-20)16-11-6-2-3-7-12(11)17(22-16)23-24-19(27)13-8-4-5-9-15(13)25;/h2-9,22,25H,1H3,(H,21,26);/q-1;+2/p-1 |
InChI Key |
VXLFHIGTXKTZCV-UHFFFAOYSA-M |
Canonical SMILES |
CNC(=O)C(=C=[N-])C1=C2C=CC=CC2=C(N1)N=NC(=O)C3=CC=CC=C3[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



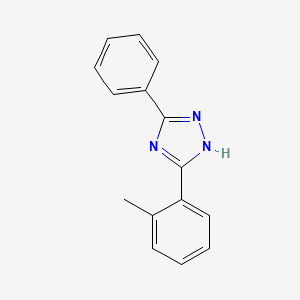
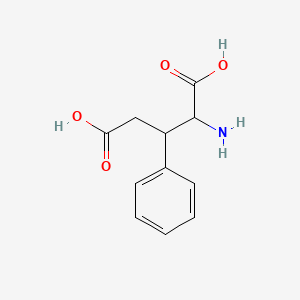
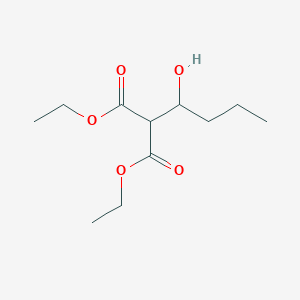
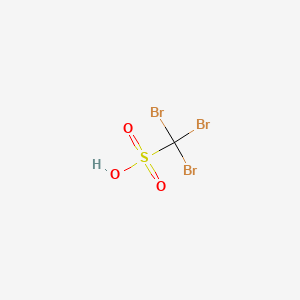
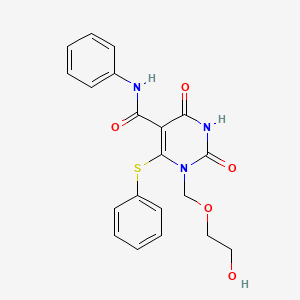
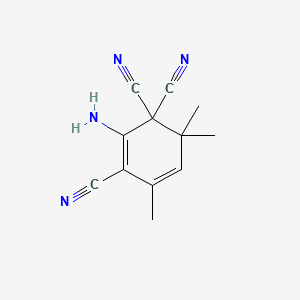
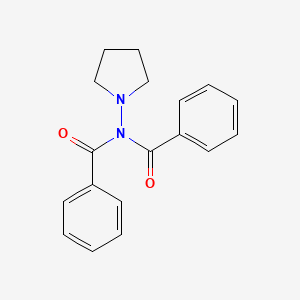
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
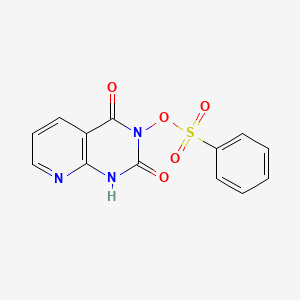

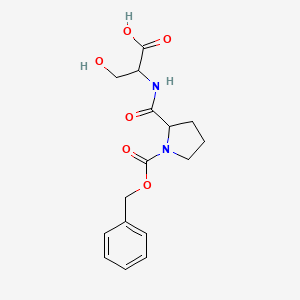
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)

